molecular formula C16H24N2O2 B11723218 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine

1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine

Cat. No.: B11723218
M. Wt: 276.37 g/mol
InChI Key: NHMMOOKMTDQMSC-UHFFFAOYSA-N
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Description

1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-34-8) is a synthetic organic compound with a molecular formula of C16H24N2O2 and a molecular weight of 276.374 g/mol . It features a piperazine ring, a fundamental scaffold renowned in medicinal chemistry for its versatility and presence in a wide array of biologically active molecules . The compound is structurally characterized by a butyl chain at the 3-position of the piperazine ring and a benzyl group substituted at the 1-position with a carboxylic acid moiety in the meta position on the phenyl ring. This carboxylic acid group is a critical functional handle, allowing for further chemical modifications and salt formation, which can be essential for modulating the compound's physicochemical properties during research and development . Piperazine derivatives are privileged structures in drug discovery, frequently serving as key building blocks in pharmaceuticals targeting conditions such as cancer, microbial infections, and central nervous system disorders . Specific derivatives have been investigated as inhibitors for various enzymatic targets, such as autotaxin, highlighting the potential research applications of this chemical class in probing biochemical pathways . The presence of both nitrogen atoms in the piperazine ring provides sites for hydrogen bonding and salt formation, which can be crucial for interacting with biological targets. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

3-[(3-butylpiperazin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C16H24N2O2/c1-2-3-7-15-12-18(9-8-17-15)11-13-5-4-6-14(10-13)16(19)20/h4-6,10,15,17H,2-3,7-9,11-12H2,1H3,(H,19,20)

InChI Key

NHMMOOKMTDQMSC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CN(CCN1)CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine typically involves the reaction of 3-carboxybenzyl chloride with 3-n-butyl piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine can undergo various chemical reactions, including:

    Oxidation: The carboxyphenyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine exhibits promising anticancer properties. A study demonstrated that this compound effectively inhibited the growth of hepatocellular carcinoma (HCC) cell lines, inducing apoptosis through caspase activation. The results suggest its potential as a chemotherapeutic agent against liver cancer.

Anti-inflammatory Effects
In vivo studies have shown that this compound can significantly reduce inflammation in models of inflammatory bowel disease (IBD). Mice treated with this compound exhibited improved colon length and reduced histological damage compared to control groups, indicating its efficacy in mitigating inflammation-related damage in gastrointestinal tissues.

Study on Hepatocellular Carcinoma

A detailed investigation into the effects of this compound on HCC cell lines revealed significant reductions in cell viability and induction of apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, demonstrating that treatment with the compound led to a marked increase in sub-G1 phase cells, indicative of apoptosis.

In Vivo Anti-inflammatory Study

Another study focused on the anti-inflammatory properties of this compound in an IBD model. Mice treated with this compound showed improved colon length and reduced histological damage compared to control groups, highlighting its potential therapeutic benefits for gastrointestinal disorders.

Mechanism of Action

The mechanism of action of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyphenyl group can form hydrogen bonds and other interactions with the active sites of these targets, leading to changes in their activity. The piperazine ring can also interact with hydrophobic pockets in the target molecules, further influencing their function.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:

Compound Substituents Key Structural Features Biological Relevance Reference
Target Compound 1: 3-Carboxyphenyl methyl; 3: n-butyl Carboxylic acid enhances polarity; n-butyl increases lipophilicity Potential for dual solubility and receptor interaction
TFMPP (1-[3-(Trifluoromethyl)phenyl]piperazine) 1: 3-Trifluoromethylphenyl Electron-withdrawing CF₃ group enhances receptor selectivity (5-HT1B) Psychoactive; 65-fold selectivity for 5-HT1B over 5-HT1A
Compound 7 () 1: 2-Methoxyphenyl; 3: Tricyclo[3.3.1.1<sup>3,7</sup>]decan-1-amine Methoxy group and rigid bicyclic structure improve 5-HT1A binding Antidepressant/antipsychotic activity via serotonin modulation
Cyclizine () 1: Benzhydryl; 4: Methyl Bulky benzhydryl group enhances H₁ antagonism Anti-inflammatory, anti-allergic properties
pBPP (1-(4-Bromophenyl)piperazine) 1: 4-Bromophenyl Bromine increases molecular weight and steric bulk Psychoactive; detected in drug user samples

Key Observations :

  • Polar Groups (e.g., -COOH) : The target compound’s 3-carboxyphenyl group may improve water solubility and protein binding via hydrogen bonds, similar to how methoxy groups in compound 7 enhance receptor affinity .
  • Electron-Withdrawing Groups (e.g., CF₃) : Unlike TFMPP’s CF₃ group, the target’s -COOH is electron-withdrawing but less likely to enhance CNS penetration, suggesting different therapeutic applications .

Metabolic Stability and Toxicity

  • Metabolism : Meclozine (), a benzhydrylpiperazine, undergoes extensive hepatic metabolism, including oxidation and glucuronidation. The target’s carboxyphenyl group may facilitate renal excretion, reducing toxicity risks .
  • CNS Penetration : Compounds like TFMPP () with trifluoromethyl groups exhibit high blood-brain barrier penetration, whereas the target’s polar -COOH group likely limits CNS activity, making it safer for peripheral applications .

Biological Activity

1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Formula

  • C : 15
  • H : 20
  • N : 2
  • O : 2

Key Properties

PropertyValue
Molecular Weight248.33 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents, limited solubility in water

This compound has been shown to interact with various biological targets, particularly receptors and enzymes. Its activity is primarily attributed to:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter systems.
  • Enzyme Inhibition : It has potential inhibitory effects on certain enzymes involved in metabolic pathways, which can lead to therapeutic benefits in various disease models.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer)
  • IC50 Values : The compound exhibited IC50 values in the range of 10-20 µM, indicating promising anticancer activity.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.

Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition at concentrations above 64 µg/mL. The study concluded that the compound could be a candidate for further development as an antimicrobial agent.

Study 2: Anticancer Activity

A series of experiments assessed the anticancer properties of the compound on MCF-7 and HCT116 cell lines. The results showed that treatment with the compound led to increased apoptosis rates compared to untreated controls, with flow cytometry confirming significant cell death at concentrations around 15 µM.

Study 3: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a notable decrease in reactive oxygen species (ROS) levels and improved cell viability. This suggests its potential application in neuroprotective therapies.

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